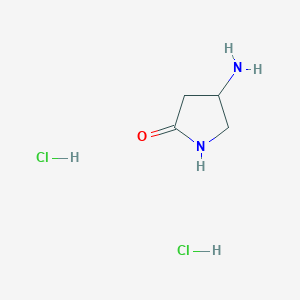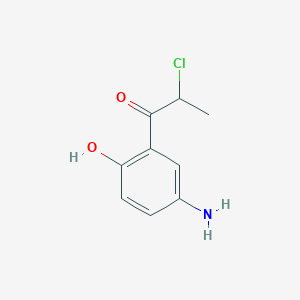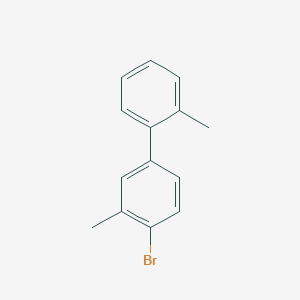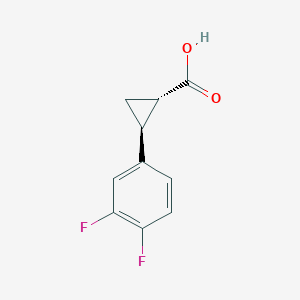
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H7F2COOH. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3,4-difluorophenylacetic acid with a cyclopropanating agent such as dimethylsulfoxonium methylide in the presence of a polar solvent like dimethyl sulfoxide. The reaction is carried out at temperatures ranging from -10°C to 90°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
Chemistry: In chemistry, trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The cyclopropane ring provides rigidity to the molecule, allowing it to fit into specific binding sites. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
相似化合物的比较
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Cyclopropane, 1,2-difluoro-, trans-
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Comparison:
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride: This compound has an amine group instead of a carboxylic acid group, which affects its reactivity and biological activity.
- Cyclopropane, 1,2-difluoro-, trans-: This compound lacks the carboxylic acid group, making it less polar and affecting its solubility and reactivity.
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound is very similar but may have different stereochemistry or additional substituents that alter its properties.
The uniqueness of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC 名称 |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |
InChI 键 |
CSLVZAGSOJLXCT-RQJHMYQMSA-N |
手性 SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)F)F |
规范 SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



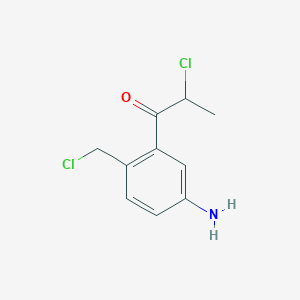
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)
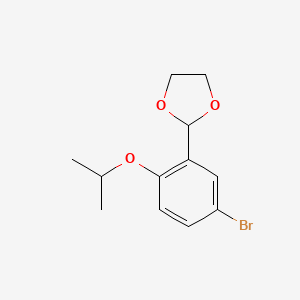


![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
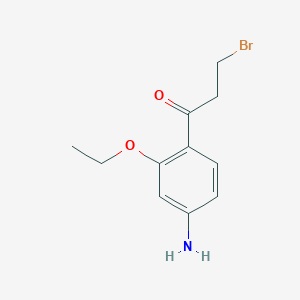
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
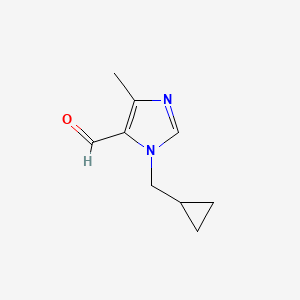
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
